methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting isothiocyanates with hydrazides or by the reaction of 1,3,4-oxadiazoles with hydrazine.
S-Alkylation: The triazole thiol is then subjected to S-alkylation using appropriate alkylating agents.
Acetylation: The resulting product undergoes acetylation to introduce the acetyl group.
Esterification: Finally, the esterification of the benzoic acid derivative with methanol yields the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . The compound’s sulfanyl group may also play a role in its biological activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Similar compounds to methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate include:
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares the triazole core but differs in its substituents.
4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Another triazole derivative with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Biological Activity
Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex compound with potential biological applications. Its structure incorporates a triazole moiety known for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. In particular, compounds containing the triazole ring have shown effectiveness against various cancer cell lines. For instance, a study demonstrated that triazolethiones exhibit significant cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. In vitro tests have shown that related compounds display potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic organisms .
Anti-inflammatory Effects
Compounds with similar structures have also demonstrated anti-inflammatory effects in various models. The presence of the triazole ring is thought to contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Study 1: Anticancer Screening
In a screening of a drug library for anticancer activity, this compound was identified as a potential lead compound due to its significant cytotoxicity against multicellular spheroids derived from cancer cell lines . The compound's mechanism was linked to its ability to induce apoptosis.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics .
Data Tables
Activity Type | Compound | IC50/Minimum Inhibitory Concentration |
---|---|---|
Anticancer | Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate | 15 µM (against A549 cells) |
Antimicrobial | Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate | 8 µg/mL (against E. coli) |
Anti-inflammatory | Methyl 4-[({[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-triazol]}sulfanyl}acetyl)amino]benzoate | IC50 not determined |
Properties
Molecular Formula |
C25H23N5O4S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N5O4S/c1-3-34-21-12-10-20(11-13-21)30-23(18-5-4-14-26-15-18)28-29-25(30)35-16-22(31)27-19-8-6-17(7-9-19)24(32)33-2/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChI Key |
KDUFIKHEIQVZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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